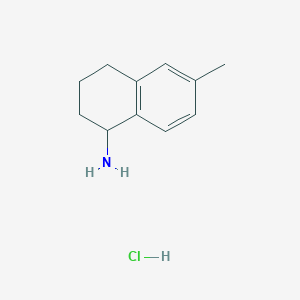![molecular formula C23H24O7 B2959351 Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate CAS No. 859670-97-6](/img/structure/B2959351.png)
Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The CAS Registry Number can also be included for easy reference .
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the study of its reactivity, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
- Isochroman derivatives, similar in structure to Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate, demonstrate tendencies to crystallize in chiral space groups, providing insights into their conformational behavior and the effects of substituent arrangement on crystal structure stability and formation. This has implications for understanding the physical properties and potential applications of these compounds in materials science and drug design (Palusiak et al., 2004).
Polymer Science and Material Chemistry
- Research on polyurethanes containing nonlinear optical chromophores, including those related to Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate, explores their synthesis and properties. These polymers demonstrate high thermal stability and potential for applications in nonlinear optics, highlighting the importance of such compounds in developing advanced materials with specific optical properties (Lee & Park, 2002).
Organic Synthesis and Chemical Reactivity
- Studies on the enzymatic modification of phenolic compounds related to Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate have shown the ability to produce dimers with enhanced antioxidant capacity. This signifies the compound's potential role in synthesizing bioactive molecules with improved functional properties, applicable in food science, pharmacology, and materials science (Adelakun et al., 2012).
Electrosynthesis and Chemical Modification
- The electrosynthesis in systems of two immiscible liquids demonstrates the acetoxylation of compounds structurally similar to Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate. This provides a pathway for the introduction of ester groups into aromatic compounds, showcasing a method for functionalizing these molecules for further application in organic synthesis and material development (Ellis et al., 1982).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propan-2-yl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-13(2)29-21(24)12-28-16-7-9-20-17(11-16)14(3)22(23(25)30-20)18-10-15(26-4)6-8-19(18)27-5/h6-11,13H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJNCTQMCOMXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

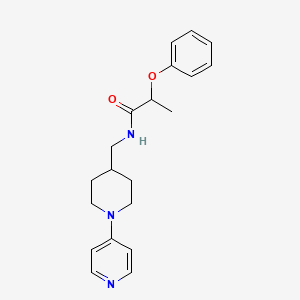

![1-(prop-2-yn-1-yl)-N-{2-[(thiophen-2-yl)formamido]ethyl}piperidine-4-carboxamide](/img/structure/B2959271.png)
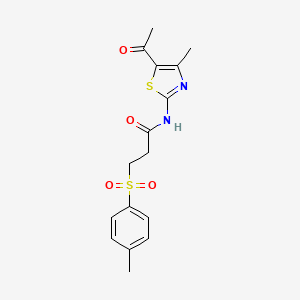
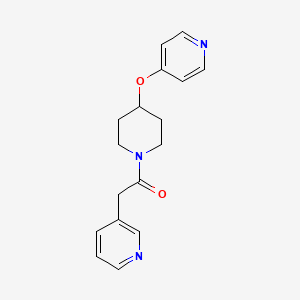
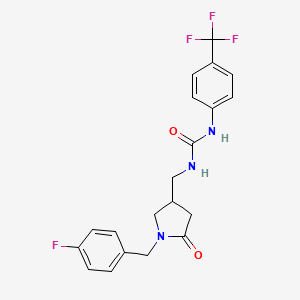
![2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide](/img/structure/B2959278.png)

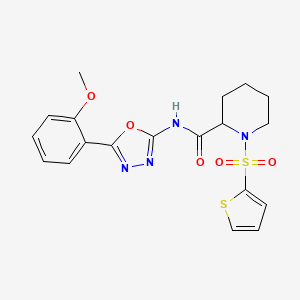

![[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol](/img/structure/B2959287.png)
![N-cyclohexyl-3-[1-{[2-(cyclopentylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2959288.png)

